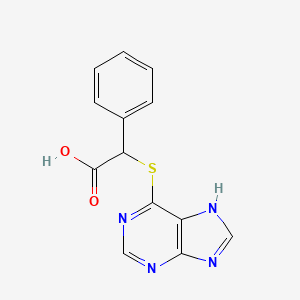

![molecular formula C14H10N2O3S B6423011 4-{3-aminothieno[2,3-b]pyridine-2-carbonyl}benzene-1,2-diol CAS No. 1087648-20-1](/img/structure/B6423011.png)

4-{3-aminothieno[2,3-b]pyridine-2-carbonyl}benzene-1,2-diol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“4-{3-aminothieno[2,3-b]pyridine-2-carbonyl}benzene-1,2-diol” is a derivative of 3-aminothieno[2,3-b]pyridine . Thieno[2,3-b]pyridines are an important class of compounds due to their pharmacological and biological utility, including anticancer, antidermatophytic, antimalarial, anti-Alzheimer’s, antifungal, anti-inflammatory, insecticidal, and antiviral activities .

Synthesis Analysis

The synthesis of 3-aminothieno[2,3-b]pyridine derivatives has been achieved through various methods. One such method involves the palladium-catalyzed C-N Buchwald-Hartwig coupling of methyl 3-aminothieno[2,3-b]pyridine-2-carboxylate with different bromonitrobenzenes, followed by reduction of the nitro groups of the coupling products .Chemical Reactions Analysis

The chemical reactions involving 3-aminothieno[2,3-b]pyridine derivatives have been studied. For instance, noncatalyzed, regio- and stereoselective hypochlorite oxidation of 3-aminothieno[2,3-b]pyridine-2-carboxamides has been presented .Wissenschaftliche Forschungsanwendungen

Oxidative Dimerization Studies

The compound has been used in studies related to oxidative dimerization . Specifically, it has been involved in noncatalyzed, regio- and stereoselective hypochlorite oxidation of 3-aminothieno[2,3-b]pyridine-2-carboxamides . The oxidation process proceeded by different mechanistic pathways, and different products were formed, depending on the nature of solvents used .

Precursor for Microwave-Assisted Synthesis

This compound has been identified as an effective precursor for microwave-assisted three-component synthesis of new pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4(3H)-one hybrids . The reaction involved 3-aminothieno[2,3-b]pyridine, dimethylformamide-dimethylacetal, and amines .

Biological Activity

The compound has shown promising biological activity. Specifically, it has demonstrated potential in the treatment of various diseases, including:

- Anticancer

- Antioxidant

- Antihypertensive

- Antiviral

- Antidiabetic

- Anti-inflammatory

- Anti-ulcer

- Antibacterial

- Anti-influenza

- Antimalarial

Inhibitory Activity

The compound has shown inhibitory activity against various enzymes, including acetylcholinesterase, carbonic anhydrase , cyclooxygenase , and DNA gyrase .

LIMK1 Inhibition

The compound has been identified as a potential inhibitor of LIMK1 , a protein kinase involved in cell motility . This makes it a potential candidate for the development of drugs targeting cancer metastasis .

Synthesis of Pyrimidine Hybrids

The compound has been used in the synthesis of pyrimidine hybrids linked to different arene units . These hybrids have shown potential in various biological applications .

Wirkmechanismus

Target of Action

The primary target of 4-{3-aminothieno[2,3-b]pyridine-2-carbonyl}benzene-1,2-diol is Cyclin-Dependent Kinase 8 (CDK8) . CDK8 is a protein kinase that plays a crucial role in cell cycle regulation and is associated with various diseases when dysregulated .

Mode of Action

The compound interacts with its target, CDK8, most likely through inhibition . By inhibiting CDK8, the compound can disrupt the normal cell cycle regulation, leading to changes in cellular processes .

Biochemical Pathways

The inhibition of CDK8 affects the cell cycle regulation pathway . This disruption can lead to downstream effects such as cell cycle arrest, apoptosis, or changes in gene expression .

Pharmacokinetics

Similar compounds have been shown to have good oral bioavailability . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would need to be studied further for a more comprehensive understanding.

Result of Action

The result of the compound’s action on CDK8 can lead to changes in cell behavior. For instance, inhibition of CDK8 can lead to cell cycle arrest or apoptosis . These effects can be beneficial in the treatment of diseases characterized by uncontrolled cell proliferation, such as cancer .

Action Environment

The action, efficacy, and stability of 4-{3-aminothieno[2,3-b]pyridine-2-carbonyl}benzene-1,2-diol can be influenced by various environmental factors. For instance, the nature of solvents used can affect the oxidation process of similar compounds . Additionally, temperature and reaction times can also influence the synthesis and activity of similar compounds .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

(3-aminothieno[2,3-b]pyridin-2-yl)-(3,4-dihydroxyphenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N2O3S/c15-11-8-2-1-5-16-14(8)20-13(11)12(19)7-3-4-9(17)10(18)6-7/h1-6,17-18H,15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIUJLSIFEYAIOM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(N=C1)SC(=C2N)C(=O)C3=CC(=C(C=C3)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-Aminothieno[2,3-b]pyridin-2-yl)(3,4-dihydroxyphenyl)methanone | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 4-[4-(2,5-dioxopyrrolidin-1-yl)benzenesulfonamido]benzoate](/img/structure/B6422934.png)

![methyl 2-[4-(2,5-dioxopyrrolidin-1-yl)benzenesulfonamido]benzoate](/img/structure/B6422938.png)

![methyl 4-[(7H-purin-6-ylsulfanyl)methyl]benzoate](/img/structure/B6422948.png)

![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-1-(3-chlorophenyl)ethan-1-one](/img/structure/B6422952.png)

![1-(3-chlorophenyl)-2-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]ethan-1-one](/img/structure/B6422953.png)

![2-({4-[(carbamoylmethyl)sulfanyl]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B6422958.png)

![2-({[4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}methyl)-1H-1,3-benzodiazole](/img/structure/B6422974.png)

![methyl 4-({[4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}methyl)benzoate](/img/structure/B6422977.png)

![2-[(6,7-dimethoxyquinazolin-4-yl)sulfanyl]-1-(morpholin-4-yl)ethan-1-one](/img/structure/B6422985.png)

![tert-butyl 2-cyclobutaneamido-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine-5-carboxylate](/img/structure/B6422995.png)

![tert-butyl 2-(thiophene-3-amido)-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine-5-carboxylate](/img/structure/B6422996.png)

![tert-butyl 2-(furan-3-amido)-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine-5-carboxylate](/img/structure/B6423005.png)

![2-{[(pyridin-3-yl)methyl]sulfanyl}pyridine-3-carbonitrile](/img/structure/B6423015.png)